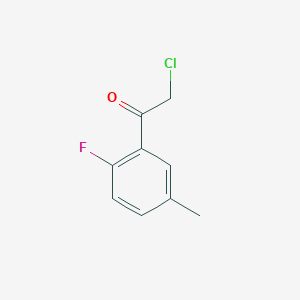
(1-methyl-1H-pyrazol-5-yl)methanesulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a commonly used synthetic reagent and plays a crucial role in the field of biochemistry, analytical chemistry, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride typically involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Applications De Recherche Scientifique
(1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction is crucial for its use as an enzyme inhibitor in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Methanesulfonyl Chloride: Similar in structure but contains a chloride group instead of a fluoride group.
1-methyl-1H-pyrazole: The parent compound without the sulfonyl fluoride group.
Sulfonyl Chloride Compounds: Other compounds containing the sulfonyl chloride group instead of the sulfonyl fluoride group.
Uniqueness: (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride is unique due to the presence of both the pyrazole ring and the sulfonyl fluoride group. This combination imparts specific reactivity and biological activity that is not observed in similar compounds .
Propriétés
Formule moléculaire |
C5H7FN2O2S |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
(2-methylpyrazol-3-yl)methanesulfonyl fluoride |
InChI |
InChI=1S/C5H7FN2O2S/c1-8-5(2-3-7-8)4-11(6,9)10/h2-3H,4H2,1H3 |
Clé InChI |
LTNVXMUPVWNVHB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


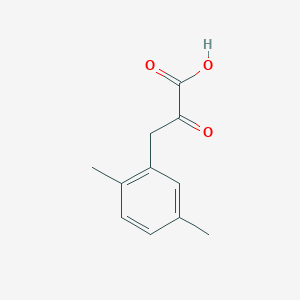
![(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13612245.png)
![1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13612251.png)
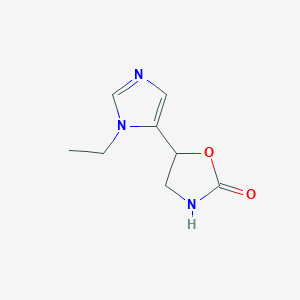

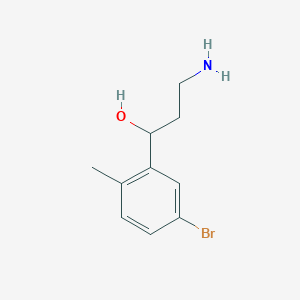
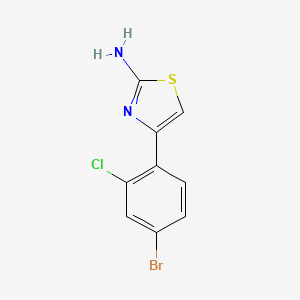
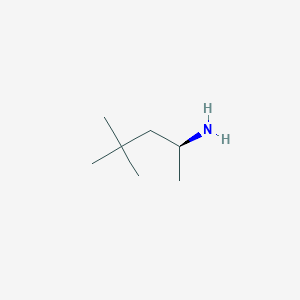
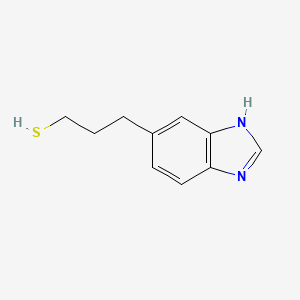

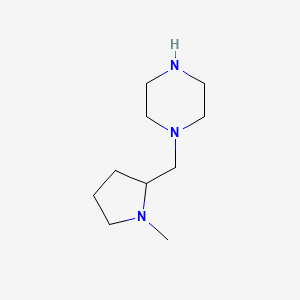
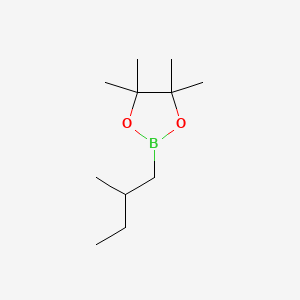
![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)
